N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAB is a small molecule inhibitor that targets specific enzymes involved in cellular processes, making it a valuable tool for studying the mechanisms of biological systems.
Wirkmechanismus
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide works by binding to the active site of ALDH, preventing the enzyme from catalyzing the oxidation of aldehydes. This leads to an accumulation of toxic aldehydes, which can induce cell death or sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. In cancer cells, this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, this compound has been shown to inhibit the differentiation of neural stem cells, leading to the maintenance of a stem cell phenotype.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has several advantages as a tool for studying biological systems. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for ALDH. However, this compound also has limitations, including potential off-target effects and the need for specialized equipment and expertise for synthesis.
Zukünftige Richtungen
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has significant potential for further research in various scientific fields. Some potential future directions include:
1. Further studies on the specific mechanisms of action of this compound in cancer cells and the development of new therapeutic strategies based on these mechanisms.
2. Investigation of the potential use of this compound as a tool for studying the role of ALDH in various biological systems.
3. Development of new synthetic methods for this compound that are more efficient and scalable.
4. Investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
5. Exploration of the potential use of this compound in other scientific fields, such as neuroscience and immunology.
Synthesemethoden
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-ethoxybenzoyl chloride with 4-aminophenol to form 4-ethoxybenzamide. The second step involves the reaction of 4-ethoxybenzamide with N,N-dimethylglycine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been extensively studied in various scientific fields, including cancer research, developmental biology, and stem cell research. This compound has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the oxidation of aldehydes, which has important implications in cancer research. Inhibition of ALDH activity by this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
Molekularformel |
C19H22N2O3 |
---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-11-7-15(8-12-17)19(23)20-16-9-5-14(6-10-16)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
MXOJFGRJKJFVRV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.